2-(Piperazin-1-yl)benzamide dihydrochloride

Overview

Description

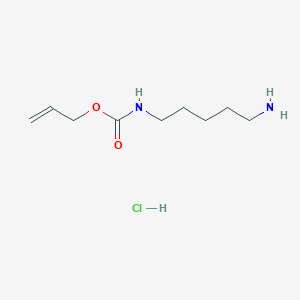

“2-(Piperazin-1-yl)benzamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is related to other compounds such as “4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride” which has a molecular weight of 336.26 .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its InChI code: 1S/C11H17Cl2N3O . This indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications

Receptor Affinity

A study by Leopoldo et al. (2002) explored the structure-affinity relationship of derivatives of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, identifying compounds with moderate affinity for the dopamine D(3) receptor. This research indicates the potential of these compounds for developing selective ligands for neurological receptors, which could be useful in understanding and treating neurological disorders (Leopoldo et al., 2002).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating their use as pH probes and exploring their fluorescence quenching mechanism through photo-induced electron transfer (PET) processes. These findings suggest applications in the development of fluorescent probes for biological and chemical sensing (Gan et al., 2003).

Anti-Inflammatory Activity

Ahmed et al. (2017) synthesized and evaluated the anti-inflammatory activity of a novel set of compounds, finding that some exhibited significant in vitro anti-inflammatory effects. This research points to the potential of these compounds in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Anti-HIV Activity

Al-Masoudi et al. (2007) developed new 5-substituted piperazinyl-4-nitroimidazole derivatives and tested them for anti-HIV activity, identifying compounds with potential as non-nucleoside reverse transcriptase inhibitors. This research could contribute to the development of new treatments for HIV (Al-Masoudi et al., 2007).

Tocolytic Activity

Lucky and Omonkhelin (2009) investigated the tocolytic activity of a specific benzamido-piperazinyl compound, suggesting its potential in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).

Antibacterial Activity

Shroff et al. (2022) synthesized 1,4-disubstituted piperazines and evaluated their antibacterial activities, highlighting the potential of these compounds as new antibacterial agents (Shroff et al., 2022).

Enzyme Inhibition

Abbasi et al. (2020) synthesized benzamide derivatives bearing heterocyclic furan and piperazine ring, evaluating them for enzyme inhibition and finding significant inhibitors of butyrylcholinesterase enzyme. These compounds could be explored for their therapeutic potential in conditions like Alzheimer’s disease (Abbasi et al., 2020).

Potential Use in PET Imaging

Further modification of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide led to the identification of compounds that could be valuable candidates for PET imaging, due to their high affinity for D(3) ligands and properties suitable for (11)C labeling. This application could enhance the understanding and diagnosis of neurological diseases through imaging (Leopoldo et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-(Piperazin-1-yl)benzamide dihydrochloride is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This compound exhibits antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition disrupts the process of DNA replication in the bacterial cells, thereby exerting its antimicrobial effects .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for processes such as replication and transcription. By inhibiting this enzyme, this compound disrupts these processes, leading to bacterial cell death .

Result of Action

The result of the action of this compound is the disruption of bacterial cells. More than 50% of microbial cells take up this compound within 30 minutes . Transmission electron microscopy (TEM) studies have shown that treatment with this compound results in hollowed-out bacterial cytoplasms, although there is no disintegration of the bacterial membrane .

properties

IUPAC Name |

2-piperazin-1-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2,(H2,12,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIXAVMCHVVAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)

![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)